N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide
Description
N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridin-2-yl group, and a methylsulfonyl group attached to a benzamide core
Properties
IUPAC Name |
N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-12-17(26(3,24)25)13-18(15(14)2)20(23)22(16-8-4-5-9-16)19-10-6-7-11-21-19/h6-7,10-13,16H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZMASFTNCTVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)N(C2CCCC2)C3=CC=CC=N3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine, such as cyclopentylamine.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Methylation and Sulfonylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2,3-dimethylbenzamide: Lacks the methylsulfonyl and pyridin-2-yl groups, resulting in different chemical properties and applications.
N-cyclopentyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide: Similar structure but lacks the 2,3-dimethyl groups, affecting its reactivity and biological activity.
N-pyridin-2-ylbenzamide: A simpler compound without the cyclopentyl, dimethyl, and methylsulfonyl groups, leading to distinct chemical behavior.
Uniqueness
N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the cyclopentyl, dimethyl, methylsulfonyl, and pyridin-2-yl groups makes it a versatile compound for various scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
